1,4,7,10-Tetraaza-2,6-pyridinophane

Catalog No.
S540663
CAS No.
78668-34-5
M.F
C11H18N4
M. Wt
206.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,7,10-Tetraaza-2,6-pyridinophane

CAS Number

78668-34-5

Product Name

1,4,7,10-Tetraaza-2,6-pyridinophane

IUPAC Name

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

InChI

InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2

InChI Key

LNMUPMQUMCDOKO-UHFFFAOYSA-N

SMILES

C1CNCC2=NC(=CC=C2)CNCCN1

Solubility

Soluble in DMSO

Synonyms

Pyclen;

Canonical SMILES

C1CNCC2=NC(=CC=C2)CNCCN1

Description

The exact mass of the compound 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene is 206.15 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Catalysis

3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (commonly abbreviated as cyclotriazatrane or TREN) possesses a unique cage-like structure with nitrogen atoms at key positions. This structure makes it a valuable ligand for metal cations, forming complexes that can act as catalysts in various chemical reactions. Studies have shown TREN-based catalysts to be effective in reactions like olefin epoxidation, hydrolytic reactions, and cycloadditions [].

Here are some examples:

  • TREN-vanadium complexes have been explored for alkene epoxidation with remarkable activity and selectivity [].
  • TREN-based catalysts demonstrate promising applications in hydrolytic processes like the ring-opening of epoxides due to their ability to activate water molecules [].

Drug Delivery

The cyclic structure and multiple nitrogen atoms of TREN offer potential advantages in designing drug delivery systems. Researchers are exploring its use as a carrier molecule for therapeutic agents. TREN's ability to complex with metal ions allows for conjugation with drugs, potentially improving their solubility, stability, and delivery to target sites within the body [].

Coordination Chemistry

TREN's ability to form stable complexes with various metal ions makes it a valuable tool in coordination chemistry. Studying these complexes helps scientists understand the fundamental principles of metal-ligand interactions and their influence on properties like stability, reactivity, and electronic structure [].

1,4,7,10-Tetraaza-2,6-pyridinophane, commonly referred to as pyclen, is a macrocyclic compound consisting of a 12-membered ring containing four nitrogen atoms and two pyridine units. Its unique structure allows it to function as a versatile ligand in coordination chemistry, particularly in the formation of metal complexes. The compound is notable for its ability to form stable chelates with various transition metals, which enhances its utility in biological and catalytic applications. The presence of the nitrogen atoms in the ring significantly influences its electronic properties and reactivity, making it a subject of extensive research in various fields such as bioinorganic chemistry and catalysis .

As TAT is primarily studied for its metal-binding properties, its mechanism of action revolves around complex formation. The lone pairs on the nitrogen atoms interact with metal ions, forming coordination complexes. The specific interactions and their influence on the complex's properties depend on the metal involved and the overall structure of the complex [].

Primarily involving metal coordination. It can form stable complexes with transition metals like iron and gadolinium. For example, iron complexes of this ligand have been shown to catalyze C-C coupling reactions effectively, such as the Suzuki-Miyaura reaction, demonstrating its role as a catalyst in organic synthesis . Additionally, the electronic properties of the metal-ligand complex can be fine-tuned through substitution on the pyridine moiety, which affects reactivity and selectivity in catalytic processes .

The biological activity of 1,4,7,10-tetraaza-2,6-pyridinophane and its metal complexes has garnered interest due to their potential applications in medicinal chemistry. These compounds have been studied for their ability to mimic metalloenzymes like superoxide dismutase, which plays a crucial role in oxidative stress management within biological systems . Furthermore, the stability of the resulting metal complexes makes them suitable candidates for use as contrast agents in magnetic resonance imaging due to their favorable relaxivity properties .

Various synthetic methods have been developed for preparing 1,4,7,10-tetraaza-2,6-pyridinophane. A common approach involves the reaction of 2,6-dimethylaminopyridine with suitable reagents under controlled conditions to yield the desired macrocycle. This method is advantageous due to its efficiency and minimal side reactions . Other methods may involve modifications to the pyridine moiety or the incorporation of additional functional groups to tailor the compound for specific applications.

1,4,7,10-Tetraaza-2,6-pyridinophane has a wide array of applications:

  • Catalysis: Used as a ligand in metal complexes for various catalytic reactions.
  • Bioimaging: Employed as a contrast agent in magnetic resonance imaging.
  • Biomimetic Systems: Acts as a model for studying metalloenzyme functions.
  • Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its ability to form stable complexes with therapeutic agents .

Interaction studies involving 1,4,7,10-tetraaza-2,6-pyridinophane focus on its coordination behavior with different metal ions. These studies reveal how variations in metal identity and ligand substitution influence complex stability and reactivity. For instance, iron complexes have demonstrated significant catalytic activity in organic transformations compared to other transition metals . The electronic properties imparted by the ligand also play a crucial role in determining the efficacy of these interactions.

Several compounds share structural similarities with 1,4,7,10-tetraaza-2,6-pyridinophane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Diazacyclo-octane8-membered diazacyclicSmaller ring size; less nitrogen content
1,4-Bis(2-aminoethyl)piperazinePseudocyclic amineDifferent ring structure; used mainly in pharmaceuticals
1,4-Diazabicyclo[2.2.2]octaneBicyclic diazineUnique bicyclic structure; strong basicity
2,6-DiaminopyridineLinear amineLinear structure; used in polymer synthesis

The uniqueness of 1,4,7,10-tetraaza-2,6-pyridinophane lies in its macrocyclic nature and ability to form stable chelates with transition metals while maintaining favorable electronic properties for catalysis and biological activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Exact Mass

206.15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene

Dates

Modify: 2023-08-15
1: Le Fur M, Beyler M, Lepareur N, Fougère O, Platas-Iglesias C, Rousseaux O, Tripier R. Pyclen Tri-n-butylphosphonate Ester as Potential Chelator for Targeted Radiotherapy: From Yttrium(III) Complexation to (90)Y Radiolabeling. Inorg Chem. 2016 Aug 15;55(16):8003-12. doi: 10.1021/acs.inorgchem.6b01135. Epub 2016 Aug 3. PubMed PMID: 27486673.
2: Lincoln KM, Gonzalez P, Richardson TE, Julovich DA, Saunders R, Simpkins JW, Green KN. A potent antioxidant small molecule aimed at targeting metal-based oxidative stress in neurodegenerative disorders. Chem Commun (Camb). 2013 Apr 4;49(26):2712-4. doi: 10.1039/c2cc36808k. PubMed PMID: 23437435; PubMed Central PMCID: PMC4446701.
3: Lincoln KM, Richardson TE, Rutter L, Gonzalez P, Simpkins JW, Green KN. An N-heterocyclic amine chelate capable of antioxidant capacity and amyloid disaggregation. ACS Chem Neurosci. 2012 Nov 21;3(11):919-27. doi: 10.1021/cn300060v. Epub 2012 Aug 31. PubMed PMID: 23173072; PubMed Central PMCID: PMC3503443.
4: Lincoln KM, Offutt ME, Hayden TD, Saunders RE, Green KN. Structural, spectral, and electrochemical properties of nickel(II), copper(II), and zinc(II) complexes containing 12-membered pyridine- and pyridol-based tetra-aza macrocycles. Inorg Chem. 2014 Feb 3;53(3):1406-16. doi: 10.1021/ic402119s. Epub 2014 Jan 17. PubMed PMID: 24437677.
5: Le Fur M, Beyler M, Molnár E, Fougère O, Esteban-Gómez D, Tircsó G, Platas-Iglesias C, Lepareur N, Rousseaux O, Tripier R. The role of the capping bond effect on pyclen (nat)Y(3+)/(90)Y(3+) chelates: full control of the regiospecific N-functionalization makes the difference. Chem Commun (Camb). 2017 Aug 24;53(69):9534-9537. doi: 10.1039/c7cc05088g. PubMed PMID: 28808725.
6: Le Fur M, Beyler M, Molnár E, Fougère O, Esteban-Gómez D, Tircsó G, Platas-Iglesias C, Lepareur N, Rousseaux O, Tripier R. Stable and Inert Yttrium(III) Complexes with Pyclen-Based Ligands Bearing Pendant Picolinate Arms: Toward New Pharmaceuticals for β-Radiotherapy. Inorg Chem. 2018 Feb 19;57(4):2051-2063. doi: 10.1021/acs.inorgchem.7b02953. Epub 2018 Feb 5. PubMed PMID: 29400452.
7: Le Fur M, Molnár E, Beyler M, Fougère O, Esteban-Gómez D, Rousseaux O, Tripier R, Tircsó G, Platas-Iglesias C. Expanding the Family of Pyclen-Based Ligands Bearing Pendant Picolinate Arms for Lanthanide Complexation. Inorg Chem. 2018 Jun 18;57(12):6932-6945. doi: 10.1021/acs.inorgchem.8b00598. Epub 2018 May 30. PubMed PMID: 29846067.
8: Hamon N, Galland M, Le Fur M, Roux A, Duperray A, Grichine A, Andraud C, Le Guennic B, Beyler M, Maury O, Tripier R. Combining a pyclen framework with conjugated antenna for the design of europium and samarium luminescent bioprobes. Chem Commun (Camb). 2018 Jun 12;54(48):6173-6176. doi: 10.1039/c8cc02035c. PubMed PMID: 29845153.
9: Le Fur M, Molnár E, Beyler M, Kálmán FK, Fougère O, Esteban-Gómez D, Rousseaux O, Tripier R, Tircsó G, Platas-Iglesias C. A Coordination Chemistry Approach to Fine-Tune the Physicochemical Parameters of Lanthanide Complexes Relevant to Medical Applications. Chemistry. 2018 Mar 2;24(13):3127-3131. doi: 10.1002/chem.201705528. Epub 2018 Feb 6. PubMed PMID: 29243854.

Explore Compound Types